(2-Methyl-1-naphthyl)(phenyl)methanol
Description
(2-Methyl-1-naphthyl)(phenyl)methanol is a secondary alcohol featuring a phenyl group, a 2-methyl-substituted naphthyl moiety, and a hydroxymethyl (-CH₂OH) group. The compound’s aromatic groups (phenyl and naphthyl) contribute to its hydrophobic character, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity.
Properties
Molecular Formula |
C18H16O |
|---|---|
Molecular Weight |
248.3 g/mol |
IUPAC Name |
(2-methylnaphthalen-1-yl)-phenylmethanol |
InChI |
InChI=1S/C18H16O/c1-13-11-12-14-7-5-6-10-16(14)17(13)18(19)15-8-3-2-4-9-15/h2-12,18-19H,1H3 |
InChI Key |
JECPBKTYUCQQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
- The hydroxymethyl group in this compound differentiates it from ketone analogs (e.g., 1-naphthyl phenyl ketone), enhancing hydrogen-bonding capacity and aqueous solubility compared to purely aromatic ketones .
Spectroscopic Behavior
Table 2: Spectrophotometric Data for Phenyl/Naphthyl Derivatives
Key Observations :
- Naphthyl-containing compounds (e.g., 1-naphthyl phenyl ketone) absorb in the UV range (280–310 nm) due to extended conjugation, suggesting this compound may share similar UV characteristics .
Key Observations :
- Crystallographic studies of naphthyl ethanol derivatives highlight the role of hydrogen bonding in stabilizing molecular conformations, a property likely shared by the target compound .
Stability and Reactivity
- Stability: Phenylephrine-HCl azo dyes remain stable for 48 hours under alkaline conditions , whereas naphthyl ketones are prone to photodegradation due to extended conjugation . The hydroxymethyl group in this compound may confer intermediate stability, depending on solvent and pH.
- Reactivity : The hydroxyl group enables derivatization (e.g., esterification, oxidation), while the aromatic rings may participate in electrophilic substitution reactions .
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